molecular formula C11H13BrO2 B2663217 4-Bromo-2-phenyl-butyric acid methyl ester CAS No. 6837-00-9

4-Bromo-2-phenyl-butyric acid methyl ester

Cat. No.: B2663217
CAS No.: 6837-00-9
M. Wt: 257.127
InChI Key: UDINMLIFCVXPIE-UHFFFAOYSA-N
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Description

“4-Bromo-2-phenyl-butyric acid methyl ester” is a chemical compound with the molecular formula C11H13BrO2 . It is a colorless liquid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-(4-Bromo-phenyl)-butyric acid methyl ester has been synthesized . In another example, 4-bromobutyric acid was synthesized from γ-butyrolactone by adding 48% HBr aqueous solution and concentrated sulfuric acid .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl group attached to a four-carbon chain with a bromine atom on the second carbon and a carboxylic acid methyl ester group on the fourth carbon .


Chemical Reactions Analysis

Esters, such as “this compound”, can undergo a variety of reactions. For example, they can react with ammonia and primary or secondary alkyl amines to yield amides, a reaction known as aminolysis .

Scientific Research Applications

Organic Semiconductor Research

The methyl ester of 4-bromo-3-butyn-1-oic acid, closely related to 4-Bromo-2-phenyl-butyric acid methyl ester, demonstrates significant potential in nucleophilic addition reactions and is capable of facile prototropic isomerization. This characteristic makes it a compound of interest in organic semiconductor research, particularly for reactions with primary or secondary amines. This can lead to the development of new materials with specific electronic properties, useful in various applications including organic photovoltaics and electronic devices (Mavrov & Kucherov, 1972).

Polymer Solar Cells Enhancement

Research on Phenyl-C61-butyric acid methyl ester (PCBM), a derivative related to this compound, has shown its crucial role in improving the efficiency of polymer solar cells. This compound is particularly significant in the microcrystalline domains of organic semiconductors, where its packing structure and electron-transport mechanism are pivotal for device performance. Studies using density functional theory have revealed insights into electronic-coupling matrix elements, reorganization energies, and activation energies, highlighting the importance of understanding these properties for the development of high-efficiency solar cells (Gajdos et al., 2013).

Organic Electronics and Photovoltaics

Further investigations into the structural and optical properties of composite polymer/fullerene films for organic solar cells, utilizing compounds like PCBM, have demonstrated a direct relationship between polymer crystallinity and solar cell efficiency. This research underlines the potential of fullerene derivatives, including those related to this compound, in enhancing the performance of organic photovoltaic devices. By studying the crystalline structure of these materials, researchers have been able to significantly increase the efficiency of solar cells, offering a promising avenue for future developments in renewable energy technologies (Erb et al., 2005).

Properties

IUPAC Name

methyl 4-bromo-2-phenylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-14-11(13)10(7-8-12)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDINMLIFCVXPIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCBr)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The product of Example 4 (22 g) in methanol (100 ml) was treated dropwise with SOCl2 (7.3 ml, 0.1M) at about 5° C. The reaction mixture was allowed to warm to room temperature. The solvent was evaporated off and the residue partitioned between water and IPE. The organic phase was dried and evaporated to give the title compound as an oil (23 g). Bp. 85°/0.1 mm.
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7.3 mL
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100 mL
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